1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O5S2 and its molecular weight is 453.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Evaluation
Synthesis of O-Substituted Derivatives
Research indicates that derivatives of similar sulfonamides have been synthesized and evaluated for their bioactivity. For instance, a series of 2-O-substituted derivatives were prepared by coupling with different electrophiles, showing significant activity against enzymes like butyrylcholinesterase (Khalid et al., 2013). This suggests that modifications to the core structure of sulfonamide compounds, including "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide," can result in biologically active molecules with potential therapeutic applications.
Antioxidant Activity
A study on similar compounds containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents has revealed potent antioxidant activities, with some derivatives showing higher activity than vitamin C (Tumosienė et al., 2019). This highlights the potential of "this compound" and its derivatives in developing antioxidant agents.
Anticancer Evaluation
Phenylaminosulfanyl derivatives have shown potent cytotoxic activity against cancer cell lines, inducing apoptosis and cell cycle arrest, demonstrating the potential of sulfonamide compounds in cancer therapy (Ravichandiran et al., 2019). The structure-activity relationship established in these studies can inform the development of "this compound" as an anticancer agent.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c19-14-3-4-15(28-14)29(26,27)22-7-5-10(6-8-22)16(23)20-11-1-2-12-13(9-11)18(25)21-17(12)24/h1-4,9-10H,5-8H2,(H,20,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAWARBPOUSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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